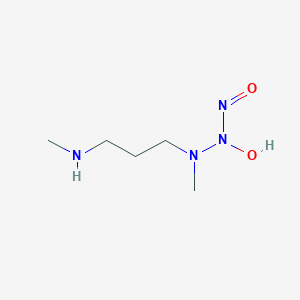
3-(2-Hydroxy-1-methyl-2-nitrosohydrazino)-N-methyl-1-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxy-1-methyl-2-nitrosohydrazino)-N-methyl-1-propanamine is a chemical compound with a complex structure that includes a nitroso group, a hydroxy group, and a hydrazino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-1-methyl-2-nitrosohydrazino)-N-methyl-1-propanamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of N-methyl-1-propanamine with nitrous acid to introduce the nitroso group, followed by the addition of a hydroxy group through a subsequent reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Hydroxy-1-methyl-2-nitrosohydrazino)-N-methyl-1-propanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The hydroxy and nitroso groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
3-(2-Hydroxy-1-methyl-2-nitrosohydrazino)-N-methyl-1-propanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a nitric oxide donor.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases where nitric oxide plays a role.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(2-Hydroxy-1-methyl-2-nitrosohydrazino)-N-methyl-1-propanamine involves its ability to release nitric oxide, a signaling molecule that plays a crucial role in various physiological processes. The compound interacts with molecular targets such as enzymes and receptors, modulating pathways involved in vasodilation, neurotransmission, and immune response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(2-Hydroxy-1-methyl-2-nitrosohydrazino)-N-methyl-1-hexanimine
- N-Phenyl-N’-[5,7,7-tricyano-8-(2-hydroxy-1-naphthyl)-2-methyl-1,2,3,7,8,8a-hexahydro-6-isoquinolinyl]thiourea
- 4-Hydroxy-1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide
Uniqueness
3-(2-Hydroxy-1-methyl-2-nitrosohydrazino)-N-methyl-1-propanamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to release nitric oxide makes it particularly valuable in research and therapeutic applications .
Eigenschaften
CAS-Nummer |
146724-84-7 |
|---|---|
Molekularformel |
C5H14N4O2 |
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
(E)-hydroxyimino-[methyl-[3-(methylamino)propyl]amino]-oxidoazanium |
InChI |
InChI=1S/C5H14N4O2/c1-6-4-3-5-8(2)9(11)7-10/h6,10H,3-5H2,1-2H3/b9-7+ |
InChI-Schlüssel |
BPBUJYBQUBMWDT-VQHVLOKHSA-N |
SMILES |
CNCCCN(C)[N+](=NO)[O-] |
Isomerische SMILES |
CNCCCN(C)/[N+](=N\O)/[O-] |
Kanonische SMILES |
CNCCCN(C)[N+](=NO)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















